3-chloro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzamide
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Overview
Description
3-chloro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzamide is an organic compound that features a benzamide core substituted with a 3-chloro group and a 6-(furan-3-yl)pyridin-3-yl)methyl moiety
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
The exact mode of action of this compound is currently unknown. For instance, indole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, are known to affect a wide range of biochemical pathways .
Result of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to exhibit a wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzamide typically involves a multi-step process. One common route includes the following steps:
Formation of the pyridine derivative: The starting material, 6-(furan-3-yl)pyridine, is synthesized through a cyclization reaction involving furfural and an appropriate amine.
Chlorination: The pyridine derivative is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the 3-chloro group.
Amidation: The chlorinated pyridine derivative undergoes an amidation reaction with benzoyl chloride in the presence of a base like triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.
Major Products
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
3-chloro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Materials Science: Explored for its potential use in organic electronics and as a building block for novel polymers.
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-(pyridin-3-ylmethyl)benzamide: Lacks the furan ring, which may affect its binding properties and biological activity.
N-(6-(furan-3-yl)pyridin-3-yl)methyl)benzamide: Lacks the chloro group, which may influence its reactivity and chemical stability.
Uniqueness
3-chloro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzamide is unique due to the presence of both the chloro and furan groups, which confer distinct chemical and biological properties. These features make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-chloro-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c18-15-3-1-2-13(8-15)17(21)20-10-12-4-5-16(19-9-12)14-6-7-22-11-14/h1-9,11H,10H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGFMYLZBSGYBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCC2=CN=C(C=C2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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